(9H-fluoren-9-yl)methyl 3-(hydroxymethyl)azetidine-1-carboxylate
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Overview
Description
(9H-fluoren-9-yl)methyl 3-(hydroxymethyl)azetidine-1-carboxylate is a complex organic compound that features a fluorenyl group attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl 3-(hydroxymethyl)azetidine-1-carboxylate typically involves multiple steps. One common approach is to start with the fluorenyl group, which can be synthesized through the oxidation of 9H-fluorene. The azetidine ring can be introduced through a cyclization reaction involving appropriate precursors. The final step involves the esterification of the azetidine ring with the fluorenyl group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(9H-fluoren-9-yl)methyl 3-(hydroxymethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(9H-fluoren-9-yl)methyl 3-(hydroxymethyl)azetidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (9H-fluoren-9-yl)methyl 3-(hydroxymethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, affecting gene expression and cellular processes. The azetidine ring may interact with enzymes, inhibiting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Shares the fluorenyl group but differs in the rest of the structure.
5-(Hydroxymethyl)furfural: Similar in having a hydroxymethyl group but differs in the core structure.
Uniqueness
(9H-fluoren-9-yl)methyl 3-(hydroxymethyl)azetidine-1-carboxylate is unique due to its combination of a fluorenyl group and an azetidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H19NO3 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl 3-(hydroxymethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C19H19NO3/c21-11-13-9-20(10-13)19(22)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18,21H,9-12H2 |
InChI Key |
GVSBMOPBWZHBDP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO |
Origin of Product |
United States |
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